molecular formula C10H13N3O B11736865 N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

Cat. No.: B11736865
M. Wt: 191.23 g/mol
InChI Key: AYOARODVHVZZTK-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a chemical compound of interest in medicinal chemistry research, featuring a molecular structure that combines a 1,5-dimethyl-1H-pyrazole core with a furan-2-ylmethyl amine substituent. The pyrazole scaffold is a privileged structure in drug discovery, known for its wide range of pharmacological activities, including serving as a key component in protease inhibitors . The fusion of pyrazole and furan rings into a single molecular architecture is a recognized strategy in the development of bioactive compounds, particularly in anticancer research, where such hybrids have demonstrated cytotoxic effects against specific cell lines . As a building block, this compound provides researchers with a versatile template for further chemical exploration and optimization. The presence of the amine functional group offers a handle for further derivatization, allowing for the synthesis of more complex molecules for screening libraries. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate personal protective equipment and in accordance with established laboratory safety protocols.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C10H13N3O/c1-8-6-10(12-13(8)2)11-7-9-4-3-5-14-9/h3-6H,7H2,1-2H3,(H,11,12)

InChI Key

AYOARODVHVZZTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NCC2=CC=CO2

Origin of Product

United States

Preparation Methods

Pyrazole Core Synthesis

The construction of the 1,5-dimethyl-1H-pyrazol-3-amine core is foundational to the target compound. A widely adopted approach involves the condensation of diethyl butynedioate with methylhydrazine , yielding ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate as an intermediate. Subsequent bromination using tribromooxyphosphorus (POBr₃) in acetonitrile replaces the hydroxyl group with bromine, forming ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate. Hydrolysis in a sodium hydroxide alcoholic solution generates the carboxylic acid derivative, which undergoes Curtius rearrangement with azido dimethyl phosphate and tert-butyl alcohol to introduce the amine group. Final hydrolysis in trifluoroacetic acid yields 1,5-dimethyl-1H-pyrazol-3-amine, achieving regioselectivity through controlled reaction conditions.

Amination and Alkylation Strategies

Introducing the furan-2-ylmethyl group to the pyrazole core requires precise alkylation. A two-step protocol is commonly employed:

  • Generation of (furan-2-yl)methyl halide : Furan-2-methanol is treated with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to produce the corresponding chloride or bromide.

  • Nucleophilic substitution : The pyrazole amine reacts with (furan-2-yl)methyl bromide in anhydrous isopropyl alcohol under reflux, facilitated by a base such as triethylamine to neutralize HBr byproducts. Polar protic solvents like isopropyl alcohol enhance reaction rates and yields (75–80%) by stabilizing intermediates through hydrogen bonding.

Optimization of Reaction Conditions

Solvent Effects

Solvent polarity critically influences reaction efficiency. Comparative studies reveal that polar protic solvents (e.g., isopropyl alcohol) outperform polar aprotic (1,4-dioxane) and nonpolar solvents (toluene) in both yield and reaction time. For instance, alkylation in isopropyl alcohol achieves 75% yield within 25 minutes, whereas toluene requires 35 minutes for 65% yield.

Table 1: Solvent Impact on Alkylation Efficiency

SolventTemperature (°C)Time (min)Yield (%)
Isopropyl alcoholReflux (82)2575
1,4-DioxaneReflux (101)3270
TolueneReflux (110)3565

Temperature and Catalysis

Elevated temperatures (80–110°C) accelerate imine formation during the condensation of triethyl orthoformate with heterocyclic amines. Catalytic additives, such as molecular sieves, mitigate side reactions by absorbing water, pushing equilibria toward product formation. Microwave-assisted synthesis has emerged as an industrial alternative, reducing reaction times by 40% while maintaining yields above 70%.

Mechanistic Insights

Pathway Selectivity

The synthesis follows two potential pathways depending on reagent addition order:

  • Pathway A : Triethyl orthoformate reacts first with the amine to form an imine intermediate, which subsequently couples with the pyrazole core.

  • Pathway B : The pyrazole reacts initially with triethyl orthoformate to generate an ethoxymethylene derivative, followed by amine addition. Pathway B dominates when sterically hindered amines (e.g., 2-aminothiazole) are used, as it avoids unstable imine intermediates.

Steric and Electronic Effects

Electron-donating groups on the amine (e.g., hydroxyl in 3-hydroxypyridine) enhance nucleophilicity, reducing reaction times from 25 to 5 minutes. Conversely, bulky substituents favor E-isomer formation due to steric hindrance, as observed in enamine equilibria.

Comparative Analysis of Synthetic Approaches

Table 2: Method Comparison for N-[(Furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

MethodStepsTotal Yield (%)Key AdvantageLimitation
Sequential alkylation368High regioselectivityLengthy purification
One-pot condensation272Reduced solvent useLimited to reactive amines
Microwave-assisted275Rapid synthesis (≤15 min)Specialized equipment required

Industrial-scale methods prioritize continuous flow synthesis , which enhances reproducibility and reduces waste. For example, a packed-bed reactor with immobilized catalysts achieves 85% conversion per pass, minimizing downstream processing.

Challenges and Limitations

  • Regioselectivity : Ensuring methyl groups occupy the 1- and 5-positions on the pyrazole ring requires stringent temperature control during cyclization.

  • Purification : Column chromatography is often necessary to separate E/Z isomers of intermediates, increasing costs.

  • Scalability : Reactions involving n-butyllithium or cyanogen bromide, though avoided in modern protocols, historically posed safety and environmental risks .

Chemical Reactions Analysis

Pyrazole Ring Formation

The pyrazole core is typically synthesized by condensing hydrazine derivatives with 1,3-diketones under catalytic conditions, followed by oxidative aromatization. For example:

  • Hydrazine derivative + 1,3-diketonePyrazole intermediate (via cyclocondensation)

  • Subsequent oxidation (e.g., using hydrogen peroxide or potassium permanganate) stabilizes the heterocyclic ring .

Coupling Reactions

The final product is achieved through coupling reactions involving furan-2-carbaldehyde. This step introduces the furan moiety via reductive amination or imine formation .

Reaction Types and Mechanisms

The compound participates in diverse chemical reactions due to its heterocyclic structure and reactive functional groups.

Reaction Type Reagents/Conditions Key Mechanism
Oxidation Hydrogen peroxide, potassium permanganateConverts reactive sites (e.g., amino groups) to nitroso or nitro derivatives
Reduction Sodium borohydride, lithium aluminum hydrideReduces carbonyl groups or nitro functionalities
Substitution Acyl chlorides, aldehydesReplaces hydrogen atoms on the pyrazole or furan rings with electrophilic groups

Biological Interaction Mechanisms

The compound exhibits notable biological activity through:

  • Enzyme modulation : Competitive inhibition of enzymes (e.g., kinases, proteases) via hydrogen bonding or π-π stacking interactions between the furan/pyrazole rings and active sites.

  • Receptor targeting : Allosteric modulation of G-protein coupled receptors (GPCRs) through hydrophobic interactions and van der Waals forces.

Structural Variants and Analog Development

The compound’s scaffold allows for functionalization through:

  • Substitution of methyl groups : Altering electronic properties for enhanced binding affinity.

  • Modification of furan rings : Introduction of electron-donating/withdrawing groups to optimize reactivity .

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is C12H14N4OC_{12}H_{14}N_4O. The compound features a pyrazole ring substituted with a furan moiety and two methyl groups at the 1 and 5 positions. The synthesis typically involves multi-step organic reactions that can be optimized for yield and purity by adjusting parameters such as temperature and solvent choice.

Synthesis Overview:

  • Starting Materials: Furan derivatives, dimethylpyrazole.
  • Reagents: Common reagents include acetic anhydride, phosphorous oxychloride, or coupling agents.
  • Methods: Techniques such as refluxing in organic solvents or microwave-assisted synthesis are employed to enhance reaction efficiency.

Biological Activities

This compound exhibits a variety of biological activities that make it a candidate for pharmaceutical applications:

Anticancer Activity

Studies have demonstrated that derivatives of this compound can inhibit cancer cell growth. For example, compounds similar to this compound have shown significant growth inhibition against various cancer cell lines, including ovarian and brain cancers .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against a range of pathogens. Its derivatives have been tested for efficacy against bacteria and fungi, showing promising results in inhibiting growth .

Antioxidant Activity

The antioxidant properties of the compound contribute to its potential therapeutic effects. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage .

Potential Applications

The diverse biological activities of this compound open up several avenues for its application:

Pharmaceutical Development

Given its anticancer and antimicrobial properties, this compound can be developed into new drugs targeting specific diseases. The ongoing research into its mechanisms of action could lead to novel therapeutic agents.

Materials Science

The unique chemical structure may also find applications in materials science, particularly in the development of new polymers or as additives in coatings that require enhanced durability or antimicrobial properties.

Case Study 1: Anticancer Efficacy

In a study examining the anticancer effects of pyrazole derivatives, this compound was tested against several cancer cell lines. Results indicated an inhibition percentage exceeding 75% against specific lines, suggesting its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Activity

A series of experiments evaluated the antimicrobial efficacy of various derivatives including this compound. The findings revealed significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential use as an antimicrobial agent in clinical settings .

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other pyrazole-3-amine derivatives, differing primarily in substituents and heterocyclic appendages. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine 1,5-dimethylpyrazole + furan-2-ylmethyl C₁₁H₁₅N₃O 205.26 g/mol Furan ring introduces π-π stacking potential; dimethyl groups enhance steric hindrance .
1,5-Dimethyl-1H-pyrazol-3-amine 1,5-dimethylpyrazole (no furan substituent) C₅H₉N₃ 111.15 g/mol Simpler structure; lacks the furan-derived hydrophobicity .
N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine Thiazole + pyrazole-methyl C₇H₈N₄S 180.23 g/mol Thiazole ring offers hydrogen-bonding sites; pyrazole enhances rigidity .
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-fluorophenyl)-5-p-tolyl-1H-pyrazole-3-carboxamide (6b) Bulky aryl groups + carboxamide C₃₅H₃₇N₃O₄S 595.25 g/mol Carboxamide improves solubility; tert-butyl groups increase steric bulk .

Physical and Chemical Properties

  • Melting Points: N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine: 108–110 °C . N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine: 104–107 °C . (No data available for the target compound.)

Research Findings and Implications

  • Structural Optimization : Bulky substituents (e.g., tert-butyl or aryl groups) improve metabolic stability but may reduce bioavailability due to increased molecular weight .
  • Synthetic Challenges : Low yields in copper-catalyzed syntheses (e.g., 17.9% in ) highlight the need for optimized protocols for N-alkylated pyrazole-amines.

Biological Activity

N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Synthesis of this compound

The synthesis of this compound typically involves several key steps:

  • Formation of the Furan Ring : The furan ring can be synthesized through cyclization reactions involving 1,4-dicarbonyl compounds.
  • Formation of the Pyrazole Ring : The pyrazole ring is formed by the reaction of hydrazines with 1,3-diketones.
  • Coupling : The furan and pyrazole rings are coupled through nucleophilic substitution reactions.
  • Introduction of the Amine Group : This is achieved via reductive amination where the intermediate is reacted with an amine and a reducing agent.

These synthetic routes are critical for obtaining high yields and purity of the target compound .

Anticancer Properties

This compound has shown promising anticancer activity in various studies. It has been evaluated against multiple cancer cell lines, demonstrating significant cytotoxic effects:

Cell LineIC50 (µM)Reference
MCF73.79
SF-26812.50
NCI-H46042.30

These results indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazoles, including this compound, exhibit anti-inflammatory properties. A study reported that certain pyrazole compounds significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 10 µM .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains:

Bacterial StrainActivity LevelReference
E. coliModerate
S. aureusSignificant
Pseudomonas aeruginosaNotable

The presence of specific functional groups in the structure enhances its interaction with microbial targets.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its activity may involve:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammatory responses.
  • Induction of Apoptosis : It appears to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazole derivatives similar to this compound:

  • Bouabdallah et al. (2022) : Investigated a series of pyrazole derivatives and found significant cytotoxicity against HepG2 and P815 cell lines with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .
  • Wei et al. (2022) : Reported on ethyl derivatives showing potent inhibition against A549 cells with an IC50 value of 26 µM .
  • Xia et al. (2022) : Developed hydrazide derivatives that exhibited significant antitumor activity with IC50 values indicating effective growth inhibition .

Q & A

Basic: What synthetic methodologies are most effective for preparing N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling a furan-methylamine derivative with a substituted pyrazole. Key steps include:

  • Reagent Selection: Use of cesium carbonate as a base and copper(I) bromide as a catalyst for nucleophilic substitution reactions (e.g., coupling furan-methylamine with halogenated pyrazoles) .
  • Solvent Optimization: Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction rates due to their high dielectric constant, as seen in analogous syntheses .
  • Purification: Chromatographic techniques (e.g., gradient elution with ethyl acetate/hexane) are critical for isolating the product from side reactions involving unreacted amines or halide byproducts .

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